REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](N)=[O:5])#[N:2].[H-].[Na+].C(O[CH:12]([O:16][CH2:17][CH3:18])N(C)C)C.C(OC(OCC(C)(C)C)N(C)C)C(C)(C)C.[C:35]([CH:37]([C:41]1CCCC(=O)[CH:42]=1)C(N)=O)#N>>[CH3:12][O:16][C:17]1[CH:18]=[C:42]([C:4]([CH2:3][C:1]#[N:2])=[O:5])[CH:41]=[CH:37][CH:35]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
dialkylformamide acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)OC(N(C)C)OCC(C)(C)C
|
Name
|
α-cyano-3-oxo-1-cyclohexen-1-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)N)C1=CC(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=C1)C(=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |